2-(3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(5-PHENETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
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Overview
Description
2-(3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(5-PHENETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(5-PHENETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Thiadiazole formation: The thiadiazole ring is synthesized by the reaction of thiosemicarbazide with a suitable carboxylic acid derivative.
Coupling reaction: The final step involves coupling the nitrated pyrazole with the thiadiazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group on the pyrazole ring can undergo reduction to form an amino group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products
Reduction: Formation of 2-(3-AMINO-1H-PYRAZOL-1-YL)-N~1~-(5-PHENETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Antimicrobial Activity: Investigation of its antimicrobial properties against various pathogens.
Medicine
Drug Development: Exploration of its potential as a lead compound for the development of new therapeutic agents.
Pharmacology: Study of its pharmacokinetics and pharmacodynamics.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(5-PHENETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitro group could also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(5-PHENETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE analogs: Compounds with similar structures but different substituents on the pyrazole or thiadiazole rings.
Other pyrazole derivatives: Compounds such as 3-nitro-1H-pyrazole and its derivatives.
Thiadiazole derivatives: Compounds such as 5-phenethyl-1,3,4-thiadiazole and its derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-(3-nitropyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S/c22-13(10-20-9-8-12(19-20)21(23)24)16-15-18-17-14(25-15)7-6-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,16,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYXFQUZLSYKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CN3C=CC(=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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